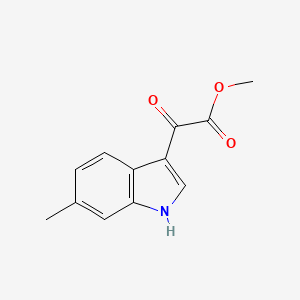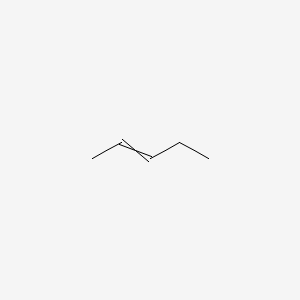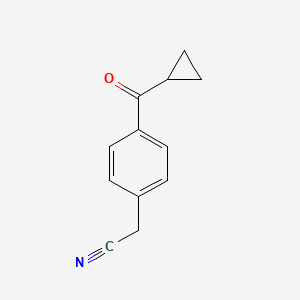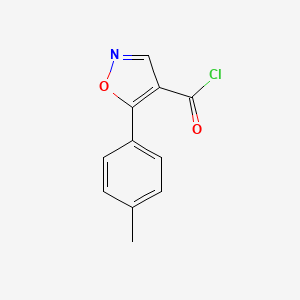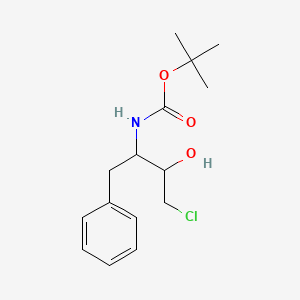
tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate: is an organic compound with the molecular formula C15H22ClNO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxy group on a phenylbutan-2-yl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro and hydroxy substituted phenylbutan-2-yl precursor. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality for various applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted carbamates .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in the design of inhibitors or modulators of specific biological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals. Its unique chemical structure makes it valuable in the formulation of products requiring specific functional properties .
Mécanisme D'action
The mechanism of action of tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate involves its interaction with molecular targets in biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate derivative used in various chemical reactions.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Another carbamate with a different substitution pattern on the phenyl ring.
Uniqueness: tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is unique due to the presence of both chloro and hydroxy groups on the phenylbutan-2-yl backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other carbamate derivatives .
Propriétés
Formule moléculaire |
C15H22ClNO3 |
|---|---|
Poids moléculaire |
299.79 g/mol |
Nom IUPAC |
tert-butyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate |
InChI |
InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19) |
Clé InChI |
GFGQSTIUFXHAJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
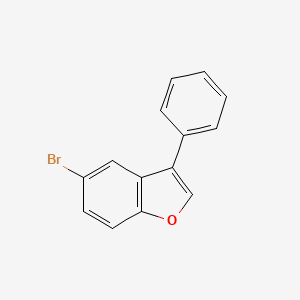
![tert-Butyl 2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8815610.png)
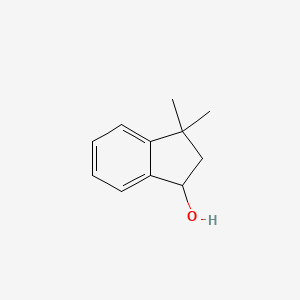
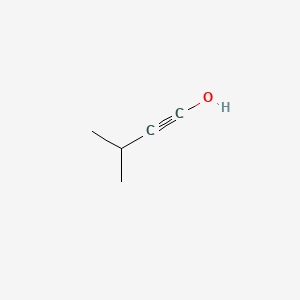
![2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B8815640.png)
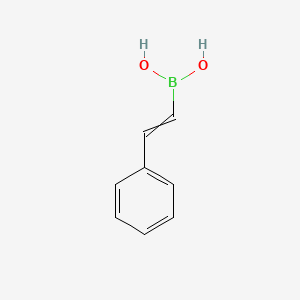

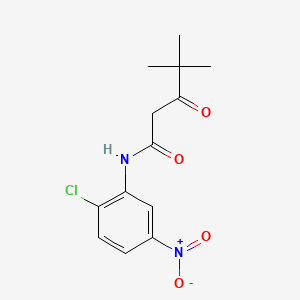
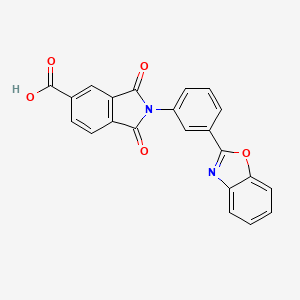
![N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B8815664.png)
